molecular formula C18H19NO3 B14268268 (3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one CAS No. 174969-85-8

(3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one

Cat. No.: B14268268
CAS No.: 174969-85-8
M. Wt: 297.3 g/mol
InChI Key: QROHFJVHRQCLHH-SJCJKPOMSA-N
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Description

(3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one is a chiral azetidinone derivative characterized by the presence of two methoxyphenyl groups and a methyl group attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate, followed by cyclization with a methyl-substituted azetidinone precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

(3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidinone derivatives with different substituents on the ring. Examples are:

Uniqueness

The uniqueness of (3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

174969-85-8

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

(3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one

InChI

InChI=1S/C18H19NO3/c1-12-17(13-4-8-15(21-2)9-5-13)19(18(12)20)14-6-10-16(22-3)11-7-14/h4-12,17H,1-3H3/t12-,17-/m0/s1

InChI Key

QROHFJVHRQCLHH-SJCJKPOMSA-N

Isomeric SMILES

C[C@H]1[C@H](N(C1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Canonical SMILES

CC1C(N(C1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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